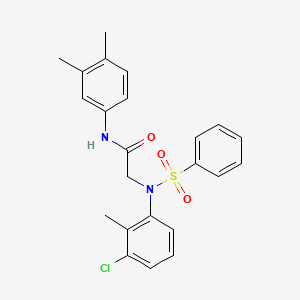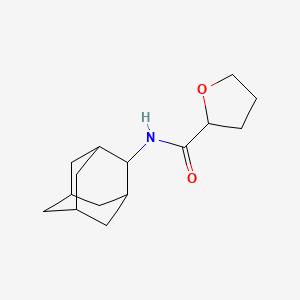![molecular formula C23H28N2O2 B6071161 1-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-1-oxo-4-phenyl-2-butanone](/img/structure/B6071161.png)
1-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-1-oxo-4-phenyl-2-butanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-1-oxo-4-phenyl-2-butanone, commonly known as DOPB, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. DOPB is a synthetic compound that belongs to the class of piperidinyl ketones. It is a highly potent compound that has been studied for its biological and pharmacological properties.
作用機序
The mechanism of action of DOPB involves its ability to inhibit the activity of various enzymes. It has been found to bind to the active site of these enzymes and prevent their catalytic activity. This results in the accumulation of various neurotransmitters such as acetylcholine and dopamine, which are involved in various physiological processes.
Biochemical and Physiological Effects:
DOPB has been found to exhibit potent biochemical and physiological effects. It has been found to increase the levels of various neurotransmitters such as acetylcholine and dopamine, which are involved in various physiological processes such as cognition, mood regulation, and motor function. It has also been found to exhibit antioxidant properties, which can protect against oxidative stress-induced damage.
実験室実験の利点と制限
The advantages of using DOPB in lab experiments include its potent inhibitory effects on various enzymes, its ability to increase the levels of various neurotransmitters, and its antioxidant properties. However, the limitations of using DOPB in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
将来の方向性
There are several future directions for the study of DOPB. These include the development of novel therapeutic agents for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and depression. Further studies are also needed to determine the safety and efficacy of DOPB in humans. Additionally, the development of new synthesis methods for DOPB and the study of its structure-activity relationship can lead to the development of more potent and selective inhibitors of various enzymes.
合成法
The synthesis of DOPB involves the reaction of 3,4-dimethylphenylamine with 1-piperidinyl-1-butanone in the presence of a catalyst. The reaction results in the formation of 1-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-1-oxo-4-phenyl-2-butanone. The synthesis method of DOPB is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
DOPB has been studied for its potential applications in various fields of scientific research. It has been found to exhibit potent inhibitory effects on various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in various physiological processes and their inhibition can lead to the development of novel therapeutic agents for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and depression.
特性
IUPAC Name |
1-[3-(3,4-dimethylanilino)piperidin-1-yl]-4-phenylbutane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2/c1-17-10-12-20(15-18(17)2)24-21-9-6-14-25(16-21)23(27)22(26)13-11-19-7-4-3-5-8-19/h3-5,7-8,10,12,15,21,24H,6,9,11,13-14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNLOHUSHNPQXEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)C(=O)CCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}amino)-5,11-dihydro[1]benzoxepino[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6071088.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-{[5-ethyl-1-(4-fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6071091.png)
![N-phenyl-1-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}-3-piperidinamine](/img/structure/B6071093.png)
![4-[3-(3-methoxyphenyl)propanoyl]-2-(2-phenylethyl)morpholine](/img/structure/B6071115.png)
![3-{[(cyclohexylmethyl)amino]methyl}-1-(2,2-dimethylpropyl)-3-hydroxy-2-piperidinone](/img/structure/B6071118.png)

![1-(cyclohexylcarbonyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6071127.png)
![5-(2,3-dichlorophenyl)-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6071130.png)
![N-[3-(4-morpholinyl)propyl]-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6071136.png)

![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-5-[(methylthio)methyl]-2-furamide](/img/structure/B6071146.png)

![4-(4-fluorophenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6071162.png)
![4-bromo-1-methyl-N'-[(3-methyl-1H-pyrazol-5-yl)methylene]-1H-pyrazole-5-carbohydrazide](/img/structure/B6071167.png)